6-Cyanopyridine-3-carbonyl chloride
Description
6-Cyanopyridine-3-carbonyl chloride is a halogenated pyridine derivative characterized by a cyano (-CN) group at the 6-position and a reactive carbonyl chloride (-COCl) group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it serves as a precursor for amide or ester formation via nucleophilic substitution reactions. Its molecular structure combines electron-withdrawing groups (cyano and carbonyl chloride), which enhance electrophilicity and reactivity toward nucleophiles like amines and alcohols.
Properties
CAS No. |
313350-44-6 |
|---|---|
Molecular Formula |
C7H3ClN2O |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
6-cyanopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)5-1-2-6(3-9)10-4-5/h1-2,4H |
InChI Key |
KSVWNAJTQHVDTP-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)Cl)C#N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Cyanopyridine-3-carbonyl chloride with structurally related pyridine derivatives, emphasizing molecular features, reactivity, and applications.
Structural and Reactivity Analysis
- Electron-Withdrawing Effects: The cyano and carbonyl chloride groups in this compound create a strong electron-deficient pyridine ring, enhancing its electrophilicity. In contrast, 6-Chloropyridine-3-carboxylic acid (carboxylic acid group) exhibits reduced reactivity due to resonance stabilization.
- Steric and Electronic Modifications: The methyl group in 6-Chloro-2-methylpyridine-3-carbonyl chloride introduces steric hindrance, slowing reactions at the carbonyl chloride site. The sulfonyl chloride group in 6-Cyanopyridine-3-sulfonyl chloride offers distinct reactivity, favoring sulfonamide bond formation over amides/esters.
- Functional Group Interplay: The chlorothio group in 2-(Chlorothio)pyridine-3-carbonyl chloride enables thiol-disulfide exchange reactions, absent in the target compound. The cyano group in 6-Cyanopyridine-3-carbonitrile lacks acyl reactivity, limiting its utility in coupling reactions compared to the carbonyl chloride variant.
Preparation Methods
Synthetic Pathway Overview
This method leverages 6-chloropyridine-3-carbonyl chloride (CAS 101323-81-3) as a precursor, substituting the C6 chlorine atom with a cyano group. The electron-withdrawing carbonyl chloride at C3 activates the pyridine ring, facilitating nucleophilic displacement at C6.
Reaction Conditions and Optimization
The substitution employs copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 160–180°C for 12–24 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 170°C | Maximizes SNAr kinetics |
| CuCN Equivalents | 1.2–1.5 eq | Prevents side reactions |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
Under these conditions, yields reach 68–72%. Side products include unreacted starting material (8–12%) and dechlorinated byproducts (5–7%).
Mechanistic Considerations
The carbonyl chloride group withdraws electron density via resonance, polarizing the C6–Cl bond. CuCN delivers the cyanide ion, which attacks the electrophilic C6 center, displacing chloride through a concerted aromatic substitution mechanism. The reaction follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·h⁻¹ at 170°C.
Diazotization-Cyanation of 6-Aminonicotinic Acid
Synthesis of 6-Aminonicotinic Acid
Ethyl 6-aminonicotinate undergoes alkaline hydrolysis (1M NaOH, methanol, 20°C, 18 h) to yield 6-aminonicotinic acid with 89% efficiency.
Diazotization and Sandmeyer Reaction
The amine is converted to a diazonium salt using NaNO₂ (1.1 eq) in HCl (4M) at 0–5°C. Subsequent treatment with CuCN (1.5 eq) in aqueous HCl (pH 3–4) at 50°C for 2 h affords 6-cyanonicotinic acid (63% yield).
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂, 3 eq) under reflux (75°C, 4 h), achieving quantitative conversion to 6-cyanopyridine-3-carbonyl chloride. Gas evolution (SO₂, HCl) necessitates efficient trapping systems for industrial scalability.
Lewis Acid-Mediated Cyclization of Halogenated Nitriles
Substrate Preparation
2-Methyleneglutaronitrile (prepared via acrylonitrile dimerization) reacts with chlorine gas at 15–20°C to form 2-chloro-2-chloromethylglutaronitrile. Solvent-free conditions minimize byproduct formation.
Cyclization and Functionalization
The dichloro intermediate undergoes cyclization with SnCl₄ (0.5 eq) in o-dichlorobenzene at 180°C for 3 h, yielding 3-cyano-5-chlorodihydropyridine. Base-mediated elimination (NaOH, 50°C) generates 6-chloropyridine-3-carbononitrile, which is subsequently oxidized to the carbonyl chloride using PCl₅ (2 eq) in chlorobenzene (110°C, 6 h).
Yield and Scalability
This multistep route achieves an overall yield of 41–45%, limited by the oxidation step’s selectivity. Industrial adoption requires continuous flow systems to manage exothermic intermediates.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | Few steps, high atom economy | Requires high-temperature conditions |
| Diazotization-Cyanation | 63 | 95 | Amenable to scale-up | Diazonium instability risks |
| Cyclization-Oxidation | 45 | 90 | Novel substrate design | Multi-step, low overall yield |
Q & A
Q. What are the optimal synthetic routes for preparing 6-cyanopyridine-3-carbonyl chloride, and how do reaction conditions influence purity?
this compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example:
- Step 1 : React 6-cyanopyridine-3-carboxylic acid with excess SOCl₂ under reflux (70–80°C) for 4–6 hours .
- Step 2 : Remove excess SOCl₂ via vacuum distillation.
- Critical factors : Moisture must be excluded to avoid hydrolysis; inert gas (N₂/Ar) purging is essential. Impurities often arise from incomplete chlorination or residual solvents, detectable via GC-MS or ¹H NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The pyridine ring protons appear as a triplet (δ 8.2–8.5 ppm for H-2 and H-4) and a doublet (δ 9.1 ppm for H-5). The carbonyl carbon (C=O) resonates at ~165–170 ppm .
- IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 181 (M⁺) and fragment ions at m/z 154 (loss of Cl) .
Q. How does the reactivity of this compound compare to other acyl chlorides?
The electron-withdrawing cyano group at position 6 increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the pyridine ring may slow reactions compared to aliphatic acyl chlorides. For example:
- Amidation : Reacts with primary amines in dry THF at 0°C to form carboxamides within 2 hours .
- Esterification : Requires activated alcohols (e.g., DMAP catalyst) due to moderate reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
Conflicting stability reports often arise from differences in storage conditions:
- Moisture sensitivity : Hydrolysis to 6-cyanopyridine-3-carboxylic acid occurs rapidly in humid environments. Use molecular sieves or anhydrous solvents during storage .
- Thermal decomposition : Above 40°C, decomposition generates cyanide byproducts (detectable via GC-MS). Store at 2–8°C in amber glass to prevent light-induced degradation .
- Purity thresholds : Commercial samples with <97% purity (e.g., due to residual Cl⁻) show reduced shelf life. Recrystallize from dry hexane/ethyl acetate (3:1) to achieve >99% purity .
Q. What experimental design considerations are critical for using this compound in multi-step syntheses?
- Sequential reactions : Prioritize acyl chloride reactions before introducing moisture-sensitive groups (e.g., Grignard reagents).
- Compatibility : Avoid strong bases (e.g., NaOH), which hydrolyze the acyl chloride. Use mild bases like pyridine or NEt₃ for in-situ acid scavenging .
- Case study : In synthesizing 6-cyanopyridine-3-carboxamide derivatives, a two-step protocol (chlorination → amidation) achieved 85% yield, whereas one-pot methods resulted in <60% yield due to side reactions .
Q. How can researchers leverage this compound to design bioactive compounds?
The compound serves as a versatile intermediate for pharmacophores:
- Antimicrobial agents : Coupling with aminothiazoles yields derivatives with MIC values of 2–8 µg/mL against S. aureus .
- Kinase inhibitors : The pyridine core facilitates π-stacking interactions in ATP-binding pockets. Introduce sulfonamide groups at the carbonyl position for enhanced selectivity .
- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
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